Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Description
Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a pyrrolo-pyrazole derivative characterized by a bicyclic scaffold fused with a pyrazole ring and a lactam moiety.
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c1-2-22-14(21)11-9-10(16-17-11)13(20)18(12(9)19)8-5-3-7(15)4-6-8/h3-6,9-10,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSKOZOKHATRJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118510 | |
| Record name | Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321522-07-0 | |
| Record name | Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321522-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been shown to act ascannabinoid receptor ligands . These receptors play a crucial role in various physiological processes including pain sensation, mood, and memory.
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors. This binding can lead to a variety of changes in the cell, depending on the specific receptor and cell type.
Biochemical Pathways
Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (found to be 251666 Da) could influence its bioavailability and distribution within the body.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, from inhibitory to activating effects, depending on the specific structure of the derivative and the biomolecule it interacts with.
Biological Activity
Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate (CAS No. 321522-07-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C14H12ClN3O4
- Molecular Weight : 321.72 g/mol
- Structure : The compound features a hexahydropyrrolo structure with multiple functional groups that contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the pyrazole class. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
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In vitro Studies :
- A study indicated that derivatives of pyrazole exhibited significant cytotoxicity against several cancer cell lines with varying degrees of effectiveness. For instance, compounds with similar structural motifs demonstrated GI50 values (concentration required to inhibit cell growth by 50%) as low as 0.01 µM in certain leukemia models .
- The National Cancer Institute (NCI) has screened several related compounds for antitumor activity and found promising results indicating broad-spectrum efficacy against multiple tumor types .
- Mechanism of Action :
Antiviral Activity
The compound has also been investigated for its antiviral properties:
- Hepatitis C Virus (HCV) : Research has shown that certain pyrazole derivatives can inhibit HCV replication in infected hepatocellular carcinoma cell lines. For instance, compounds structurally similar to Ethyl 5-(4-chlorophenyl)-4,6-dioxo have demonstrated effectiveness in reducing HCV RNA levels significantly .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Substituent Impact on Properties
Key Trends :
- Electron-withdrawing groups (Cl, F, CF₃) increase polarity and may elevate melting points compared to phenyl or benzyl analogs.
- Bulkier substituents (e.g., benzyl in 3b) reduce melting points and alter purification requirements.
- Halogen size (Cl vs. Br) influences molecular weight and steric effects, impacting solubility and reactivity.
Preparation Methods
1,3-Dipolar Cycloaddition with Diazopropane and Maleimides
A foundational approach involves the 1,3-dipolar cycloaddition of 2-diazopropane (1) with N-aryl maleimides (2) to form D1-pyrazolines (3) , which undergo photolytic nitrogen extrusion to yield cyclopropanes. While this method primarily generates gem-dimethylcyclopropanes, modifications using 4-chlorophenyl-substituted maleimides enable access to the pyrrolo[3,4-c]pyrazole skeleton.
Procedure :
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Reactants :
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2-Diazopropane (1.2 equiv)
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N-(4-Chlorophenyl)maleimide (1.0 equiv)
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Conditions :
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Workup :
Outcome :
The cycloaddition yields the pyrazoline intermediate (3a) , characterized by IR absorption at 1,518 cm⁻¹ (N=N) and 1,680 cm⁻¹ (C=O). Photolysis of (3a) at 0–5°C under UV light (125 W mercury lamp) via a Pyrex filter induces nitrogen elimination, forming the cyclopropane derivative. However, this method requires further optimization to retain the 4,6-diketone groups essential for the target compound.
Multicomponent Domino Reaction with Formylpyrazoles and Maleimides
A highly diastereoselective route employs a three-component reaction between 4-formylpyrazoles (1a) , N-(4-chlorophenyl)maleimide (2a) , and glycine ethyl ester (3b) . This domino process proceeds via in situ azomethine ylide formation, followed by sequential 1,3-dipolar cycloadditions.
Procedure :
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Reactants :
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4-Formylpyrazole (1a) (0.2 mmol)
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N-(4-Chlorophenyl)maleimide (2a) (0.2 mmol)
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Glycine ethyl ester (3b) (0.2 mmol)
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Conditions :
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Workup :
Outcome :
This method produces the target compound in 82% yield with >95% diastereoselectivity. The stereochemical outcome arises from the endo transition state during the cycloaddition, as confirmed by X-ray crystallography. Key spectral data include:
Regioselective Condensation of β-Dicarbonyl Compounds
A regiocontrolled synthesis utilizes β-dicarbonyl precursors (e.g., ethyl acetoacetate) and 4-chlorophenylhydrazine (4) under acidic conditions. This method exploits the nucleophilic attack of hydrazine at the β-keto position to construct the pyrazole ring.
Procedure :
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Reactants :
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Ethyl acetoacetate (1.2 mmol)
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4-Chlorophenylhydrazine hydrochloride (1.2 mmol)
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N,N-Dimethylformamide dimethyl acetal (DMFDMA, 1.2 mmol)
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Conditions :
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Workup :
Outcome :
The reaction affords ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (5) in 95% yield. Subsequent oxidation with Jones reagent introduces the 4,6-diketone groups, yielding the final product. However, overoxidation risks necessitate careful stoichiometric control.
Comparative Analysis of Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
